![molecular formula C17H14N2O2 B15208941 N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-39-8](/img/structure/B15208941.png)
N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide is an organic compound that features a biphenyl group attached to an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale catalytic coupling reactions. The Ullmann reaction, which uses copper as a catalyst, is another method employed for the synthesis of biphenyl compounds . This method, however, requires harsher reaction conditions compared to the Suzuki-Miyaura coupling.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group can lead to the formation of biphenyl quinones, while reduction can yield biphenyl alcohols .
科学的研究の応用
N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
作用機序
The mechanism by which N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical and physiological changes . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Bisphenol: Contains hydroxyl groups attached to the biphenyl structure.
Telmisartan: A biphenyl derivative used as an angiotensin II receptor antagonist.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-5-methylisoxazole-4-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
61643-39-8 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
5-methyl-N-(2-phenylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(11-18-21-12)17(20)19-16-10-6-5-9-14(16)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20) |
InChIキー |
RWILDOLRSAZUIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


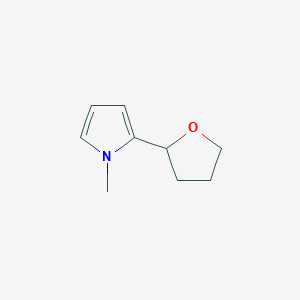

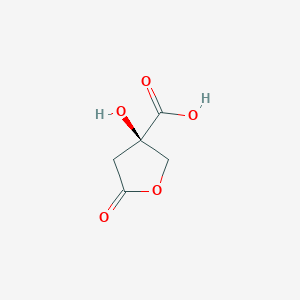
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
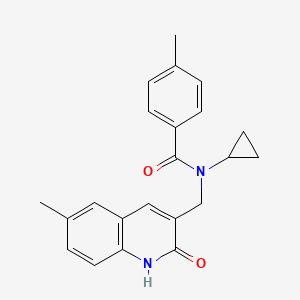

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)

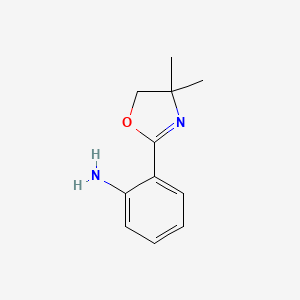
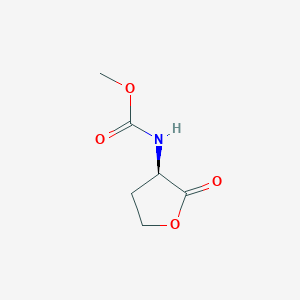
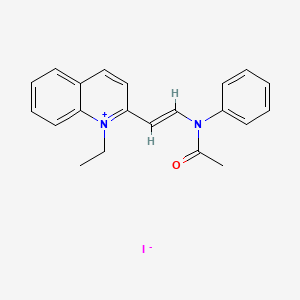
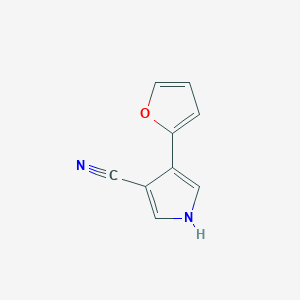

![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
